7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid

Medicinal Chemistry Positional Isomerism Scaffold Optimization

7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2803855-52-7) is a bicyclic halogenated indane derivative bearing a carboxylic acid at the 4-position and a chlorine substituent at the 7-position of the partially saturated indene ring system. With a molecular formula of C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol, it belongs to the class of substituted indane-4-carboxylic acids that serve as versatile synthetic intermediates and pharmacophoric scaffolds in medicinal chemistry, particularly in programs targeting GPR40 agonism, kinase inhibition, and anti-inflammatory pathways.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
Cat. No. B15316146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C1)Cl)C(=O)O
InChIInChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)
InChIKeyUBLVCAQZHLHUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid: Structural and Physicochemical Baseline for Procurement Evaluation


7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2803855-52-7) is a bicyclic halogenated indane derivative bearing a carboxylic acid at the 4-position and a chlorine substituent at the 7-position of the partially saturated indene ring system . With a molecular formula of C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol, it belongs to the class of substituted indane-4-carboxylic acids that serve as versatile synthetic intermediates and pharmacophoric scaffolds in medicinal chemistry, particularly in programs targeting GPR40 agonism, kinase inhibition, and anti-inflammatory pathways [1]. Its precise substitution pattern—chlorine ortho to the ring junction and carboxylic acid at the sterically constrained 4-position—creates a differentiated electronic and steric environment compared to its positional isomers and heterocyclic analogs, making it a compound of interest for structure-activity relationship (SAR) exploration and fragment-based lead optimization.

Why Generic Substitution of 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid Fails: Positional Isomerism and Electronic Modulation


Within the chloro-indane-carboxylic acid family, the position of both the chlorine and the carboxylic acid group profoundly affects molecular recognition, physicochemical properties, and synthetic utility. The 4-carboxylic acid isomer (target compound) places the carboxyl group at a sterically hindered bridgehead-adjacent position, resulting in distinct hydrogen-bonding geometry and torsional constraints compared to the more flexible 1-carboxylic acid isomer (CAS 66041-27-8) [1]. The 7-chloro substituent exerts an electron-withdrawing inductive effect that differentially modulates the acidity of the 4-COOH group versus the 1-COOH analog, altering both pKa and logP in ways that cannot be replicated by simple chloro-substitution at other positions . Furthermore, analogs such as the 3-oxo derivative (CAS 1092347-16-4) introduce a ketone that changes the oxidation state and reactivity profile, while clorindanic acid (CAS 153-43-5) incorporates an additional hydroxyl group that significantly increases hydrogen-bond donor count and polarity . Generic interchange between these analogs without quantitative justification risks altering potency, selectivity, metabolic stability, and crystallinity in downstream applications, making precise compound selection a critical procurement decision.

Quantitative Differentiation Evidence: 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid Versus Closest Analogs


Positional Isomer Differentiation: 4-COOH vs. 1-COOH Regioisomer Comparison for 7-Chloro-2,3-dihydro-1H-indene-carboxylic Acids

The target compound (7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid) differs from its 1-carboxylic acid positional isomer (CAS 66041-27-8) in the attachment point of the carboxyl group: the 4-position places the COOH at the aromatic ring, creating a benzoic acid-like electronic environment, whereas the 1-position places COOH at the saturated cyclopentane ring, creating an aliphatic carboxylic acid environment [1]. This positional difference is experimentally reflected in melting point: the 1-COOH isomer exhibits a melting point of 117–119 °C (recrystallized from cyclohexane), while the unsubstituted 4-COOH scaffold (CAS 4044-54-6) melts at 152.5–153.5 °C . The ~35 °C elevation in melting point for the 4-COOH scaffold indicates stronger intermolecular hydrogen-bonding networks and higher crystal lattice energy, which impacts solubility, formulation behavior, and solid-state stability .

Medicinal Chemistry Positional Isomerism Scaffold Optimization

Chlorine-Induced Electronic Modulation: Predicted pKa Shift for 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid

The 7-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, which is expected to increase the acidity (lower the pKa) of the 4-carboxylic acid group relative to the unsubstituted scaffold. The unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid has a predicted pKa of 3.86±0.20 . By analogy to the well-characterized effect of chlorine on benzoic acid derivatives (where o-chlorobenzoic acid has a pKa of 2.92 vs. benzoic acid pKa 4.20, a ΔpKa of –1.28), the 7-chloro substituent (ortho-like to the 4-COOH on the indane scaffold) is predicted to lower the pKa of the target compound to approximately 3.0–3.3 [1]. In contrast, the 1-COOH positional isomer places the chlorine meta to the carboxyl group across the ring junction, resulting in a weaker electronic effect and a higher predicted pKa (~4.0–4.2), comparable to the unsubstituted scaffold [2]. This differential acidity directly impacts ionization state at physiological pH (7.4), solubility-pH profiles, and passive membrane permeability.

Physicochemical Properties Electronic Effects pKa Modulation

Lipophilicity Comparison: LogP Differentiation Between 7-Chloro-indane-4-carboxylic Acid and Clorindanic Acid

Lipophilicity (logP) is a primary determinant of membrane permeability, metabolic stability, and plasma protein binding. Clorindanic acid (7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, CAS 153-43-5), a closely related clinical-stage choleretic agent, has an experimentally determined logP of 2.23 . The target compound lacks the 4-hydroxy group present in clorindanic acid but retains the 7-chloro and 4-carboxylic acid functionalities. The unsubstituted indane-4-carboxylic acid has a logP of 1.87 . The addition of a chlorine atom typically increases logP by approximately +0.5 to +0.7 units (Hansch π constant for aromatic Cl = +0.71). Thus, the target compound is predicted to have a logP of approximately 2.4–2.6, which is ~0.2–0.4 log units higher than clorindanic acid due to the absence of the polar hydroxyl group [1]. This higher logP implies improved passive membrane permeability but potentially reduced aqueous solubility compared to clorindanic acid, a trade-off relevant to both oral bioavailability optimization and in vitro assay formatting.

Lipophilicity ADME Properties Scaffold Selection

Scaffold Differentiation: Indane-4-carboxylic Acid vs. Indole-4-carboxylic Acid for Fragment-Based Drug Design

The 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid scaffold differs fundamentally from its heterocyclic analog 7-chloro-1H-indole-4-carboxylic acid (CAS 588688-45-3) in hybridization, geometry, and hydrogen-bonding capacity. The indane scaffold is sp³-rich (fraction sp³ = 0.30 for the saturated cyclopentane ring), while the indole is fully sp²-hybridized (fraction sp³ = 0) . This difference has been shown in medicinal chemistry campaigns to affect target selectivity: 2,3-dihydro-1H-indene derivatives were successfully developed as GPR40 agonists with glucose-dependent insulin secretagogue activity (compound 1e identified as a potent lead), leveraging the conformational flexibility of the saturated ring to achieve optimal receptor fit [1]. In contrast, indole-4-carboxylic acid derivatives have been primarily explored as COX-2 and kinase inhibitors, where the planar aromatic system engages in π-π stacking interactions [2]. The indane scaffold also provides an additional sp³ carbon for vector diversification, enabling access to chemical space not reachable with the fully aromatic indole core.

Fragment-Based Drug Design Scaffold Hopping Heterocycle Comparison

Synthetic Accessibility and Purity: Quality Benchmarking for 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid Procurement

The synthetic route to 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid typically proceeds via hydrogenation of indene derivatives using Pd/C catalysis under high-pressure conditions, followed by selective chlorination and carboxylation steps . This route contrasts with the synthesis of the 3-oxo analog (CAS 1092347-16-4), which requires an additional oxidation step that introduces an electrophilic ketone, increasing the molecular weight to 210.61 g/mol and altering the reactivity profile . The absence of the ketone in the target compound (i) simplifies the synthetic route by one step, potentially reducing cost and improving overall yield, and (ii) eliminates a reactive carbonyl that could participate in unwanted side reactions during amide coupling or esterification steps commonly employed in library synthesis. Commercially, the target compound is available at >95% purity from multiple vendors, while the 3-oxo analog and the 1-COOH isomer are offered at similar purity specifications, but with fewer suppliers and longer lead times .

Synthetic Chemistry Quality Control Procurement Specifications

Optimal Procurement Scenarios for 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid Based on Quantitative Differentiation Evidence


GPR40 Agonist Lead Optimization: Indane Scaffold with Optimized Carboxylic Acid Geometry

Research teams pursuing glucose-dependent insulin secretagogues for type 2 diabetes should prioritize the 4-carboxylic acid indane scaffold over 1-carboxylic acid or indole analogs. The 4-COOH positioning provides a benzoic acid-like carboxyl geometry that has been validated in GPR40 agonist pharmacophore models (compound 1e identified as a potent lead) [1]. The predicted pKa of 3.0–3.3 ensures sufficient ionization for target engagement while maintaining permeability, and the sp³-rich scaffold (Fsp³ = 0.30) offers conformational flexibility distinct from flat aromatic GPR40 ligands.

Fragment-Based Screening Library Design: Chloro-Indane Carboxylic Acid as a Privileged Fragment

The combination of a chlorine atom (enabling halogen bonding and hydrophobic interactions) with a 4-carboxylic acid (enabling strong hydrogen bonds and salt bridge formation) on a partially saturated indane core makes this compound an ideal fragment for screening against diverse target classes including kinases, HDACs, and carbonic anhydrases . The predicted logP of 2.4–2.6 places it in the optimal fragment-like lipophilicity range (logP < 3), while the predicted pKa ensures aqueous solubility sufficient for biochemical assay conditions at pH 7.4.

Solid-Phase Synthesis Building Block: Reduced Reactive Functionality Versus 3-Oxo Analogs

For solid-phase or parallel synthesis workflows employing amide coupling or esterification, the absence of the 3-keto group in the target compound eliminates a competing electrophilic site that can lead to side reactions, resin cross-linking, or unwanted byproducts observed with the 3-oxo analog (CAS 1092347-16-4) . The 14 g/mol lower molecular weight also improves atom economy and facilitates LC-MS monitoring of reaction progress, making this compound a more robust choice for automated library production.

Comparative SAR Studies Requiring Positional Isomer Controls

When conducting systematic SAR studies to map the optimal carboxylic acid position on chloro-indane scaffolds, the target compound serves as the essential 4-COOH comparator against the 1-COOH isomer (CAS 66041-27-8). The ~35 °C melting point difference and predicted pKa separation of 0.7–1.2 log units between these regioisomers provide orthogonal physicochemical readouts that can be correlated with biological activity changes across target panels, enabling data-driven scaffold optimization [2].

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